
2,4,6-Trifluorobenzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trifluorobenzoyl fluoride is a chemical compound that belongs to the class of fluorinated benzoyl halides. It is widely used in various scientific research applications due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of 2,4,6-Trifluorobenzoyl fluoride is related to its ability to form covalent bonds with nucleophilic groups such as amines, alcohols, and thiols. This reaction leads to the formation of stable adducts, which can be further modified to introduce various functional groups. The fluorine atoms in the molecule also contribute to its reactivity, as they can act as electron-withdrawing groups that increase the electrophilicity of the molecule.
Biochemische Und Physiologische Effekte
2,4,6-Trifluorobenzoyl fluoride has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It also has potential applications in cancer therapy, as it can selectively target cancer cells and induce apoptosis. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4,6-Trifluorobenzoyl fluoride in lab experiments include its high yield and purity, as well as its unique reactivity and selectivity. However, its high reactivity can also be a limitation, as it can react with unintended nucleophilic groups and lead to side reactions. Additionally, its toxicity and potential environmental impact should be taken into consideration when handling and disposing of the compound.
Zukünftige Richtungen
There are several future directions for the use of 2,4,6-Trifluorobenzoyl fluoride in scientific research. One potential direction is the development of new synthetic routes and modifications of the molecule to enhance its properties and reactivity. Another direction is the exploration of its potential applications in drug discovery, particularly in the development of novel antibiotics and anticancer agents. Additionally, the environmental impact of the compound should be further studied and mitigated to ensure its safe use in research.
Conclusion:
2,4,6-Trifluorobenzoyl fluoride is a valuable compound in scientific research due to its unique properties and characteristics. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and to ensure its safe use in scientific research.
Synthesemethoden
The synthesis of 2,4,6-Trifluorobenzoyl fluoride involves the reaction of 2,4,6-Trifluorobenzoic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction proceeds via the formation of an intermediate acid chloride, which is then converted into the final product by the addition of fluoride ion. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trifluorobenzoyl fluoride is commonly used in scientific research as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a building block for the synthesis of fluorinated benzoyl derivatives, which exhibit unique properties such as increased lipophilicity and metabolic stability. Additionally, 2,4,6-Trifluorobenzoyl fluoride is used as a fluorinating agent in organic synthesis, where it can selectively introduce fluorine atoms into aromatic compounds.
Eigenschaften
CAS-Nummer |
129825-18-9 |
|---|---|
Produktname |
2,4,6-Trifluorobenzoyl fluoride |
Molekularformel |
C7H2F4O |
Molekulargewicht |
178.08 g/mol |
IUPAC-Name |
2,4,6-trifluorobenzoyl fluoride |
InChI |
InChI=1S/C7H2F4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H |
InChI-Schlüssel |
VIGVTWYXZQRZHI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)C(=O)F)F)F |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(=O)F)F)F |
Synonyme |
Benzoyl fluoride, 2,4,6-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



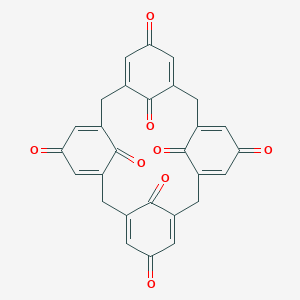
![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)
![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)
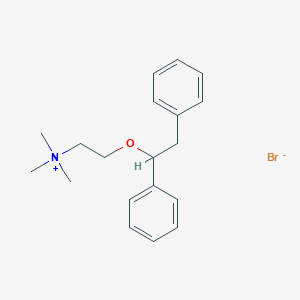


![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)
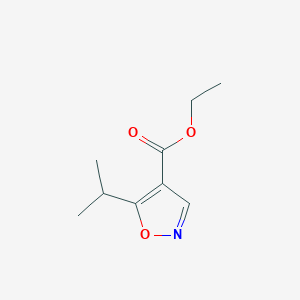
![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

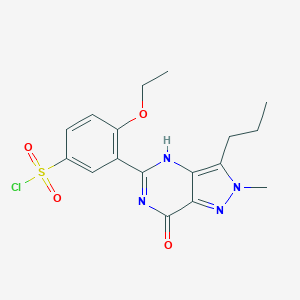
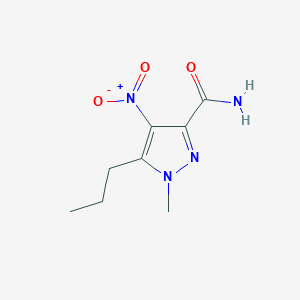

![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)